Potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate
Overview
Description
Potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate is a chemical compound with the molecular formula C10H12BF3KNO2 . It is used in proteomics research .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results .Scientific Research Applications
Catalytic Applications
Potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate may find applications in catalysis. For instance, potassium carbonate, a related compound, has been used as a catalyst for the direct synthesis of carbamates from amine, silicate ester, and carbon dioxide (Zhang et al., 2018). This process is significant in agricultural chemistry, medicinal chemistry, and polyurethane preparation.
Reactions in Organic Synthesis
In organic synthesis, compounds similar to this compound are used in various reactions. For example, the isomerization of 2-allyl-6-methylaniline with potassium hydroxide, a process that can potentially involve similar potassium-based carbamates, results in the formation of different isomers and carbamates (Afon'kin et al., 2004). These reactions are pivotal in the development of pharmaceuticals and specialized organic compounds.
Kinetic Studies
Kinetic studies of reactions involving similar compounds have been conducted to understand their behavior in various chemical processes. For example, the kinetics of the oxidation of benzyl alcohols by ethyl chlorocarbamate were studied to understand the reaction mechanism and product formation (Jain & Banerji, 1988). Such studies are crucial for optimizing industrial chemical processes.
Applications in Synthesis
This compound might be used in the synthesis of various organic compounds. For instance, potassium carbonate catalyzed aminohalogenation of β-nitrostyrenes using benzyl carbamate (Ji et al., 2011). This type of reaction is instrumental in creating complex molecules for pharmaceuticals and materials science.
Decomposition Studies
Understanding the decomposition of similar carbamates is important for their safe handling and application in industrial processes. The decomposition of benzyl N-hydroxymethylcarbamate by potassium hydroxide was studied to understand its stability and breakdown products (Takeuchi, 1973).
Antimicrobial Applications
Compounds like this compound may have applications in antimicrobial research. The synthesis and antimicrobial screening of benzofuran aryl ureas and carbamates, which are chemically related, have been reported (Kumari et al., 2019). These findings are crucial for developing new antimicrobial agents.
Mechanism of Action
The exact mechanism of action, target, and biochemical pathways would depend on the specific context in which this compound is used. For example, in a Suzuki-Miyaura reaction, the target would be the halide compound, and the result of the action would be a new carbon-carbon bond .
Pharmacokinetics, which include absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific context and the organism in which this compound is used. These properties would influence the bioavailability of the compound, or the extent and rate at which it reaches its target site of action .
The action environment, including factors like temperature, pH, and the presence of other compounds, could influence the action, efficacy, and stability of this compound. For example, the efficiency of Suzuki-Miyaura reactions can be influenced by the choice of solvent and the temperature of the reaction .
Safety and Hazards
Potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate is manufactured and shipped according to standard practices. It is intended for research and development in a laboratory under the supervision of persons technically qualified to evaluate potential risks and authorized to enforce appropriate health and safety measures .
Properties
IUPAC Name |
potassium;trifluoro-[2-(phenylmethoxycarbonylamino)ethyl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3NO2.K/c12-11(13,14)6-7-15-10(16)17-8-9-4-2-1-3-5-9;/h1-5H,6-8H2,(H,15,16);/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXOIKJBESFMEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCNC(=O)OCC1=CC=CC=C1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3KNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678472 | |
Record name | Potassium (2-{[(benzyloxy)carbonyl]amino}ethyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926280-84-4 | |
Record name | Potassium (2-{[(benzyloxy)carbonyl]amino}ethyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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